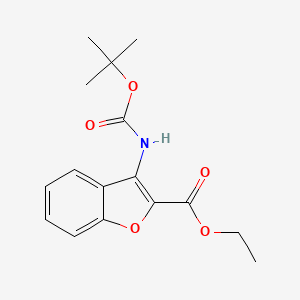![molecular formula C12H15N3 B11789491 (S)-1-(1-Cyclopropyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11789491.png)
(S)-1-(1-Cyclopropyl-1H-benzo[D]imidazol-2-YL)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(1-Cyclopropyl-1H-benzo[D]imidazol-2-YL)éthanamine est un composé chiral qui appartient à la classe des dérivés benzimidazoles. Ces composés sont connus pour leurs diverses activités biologiques et sont souvent étudiés pour leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (S)-1-(1-Cyclopropyl-1H-benzo[D]imidazol-2-YL)éthanamine implique généralement les étapes suivantes :
Formation du noyau benzimidazole : Cela peut être obtenu en condensant l’o-phénylènediamine avec un acide carboxylique approprié ou son dérivé en milieu acide.
Introduction du groupe cyclopropyle : Le groupe cyclopropyle peut être introduit via des réactions de cyclopropanation en utilisant des réactifs tels que le diazométhane ou le bromure de cyclopropyle.
Résolution chirale : La dernière étape consiste en la résolution du mélange racémique pour obtenir l’énantiomère (S). Cela peut être fait en utilisant une chromatographie chirale ou en formant des sels diastéréoisomères avec un acide chiral.
Méthodes de production industrielle
En milieu industriel, la production du (S)-1-(1-Cyclopropyl-1H-benzo[D]imidazol-2-YL)éthanamine impliquerait l’optimisation des voies de synthèse ci-dessus pour une production à grande échelle. Cela comprend l’utilisation de réactifs rentables, l’optimisation des conditions réactionnelles pour des rendements plus élevés et l’utilisation de techniques de purification efficaces.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle benzimidazole, en utilisant des agents oxydants comme le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être réalisées sur le cycle benzimidazole ou la chaîne latérale éthanamine en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle benzimidazole, en utilisant des réactifs tels que les halogénoalcanes.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, permanganate de potassium et autres agents oxydants.
Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium et autres agents réducteurs.
Substitution : Halogénoalcanes, chlorures d’acyle et autres électrophiles.
Principaux produits formés
Oxydation : Dérivés oxydés du cycle benzimidazole.
Réduction : Dérivés réduits du cycle benzimidazole ou de la chaîne latérale éthanamine.
Substitution : Dérivés benzimidazoles substitués.
Applications De Recherche Scientifique
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur ses applications thérapeutiques potentielles, en particulier dans le traitement des maladies infectieuses et du cancer.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans certaines réactions chimiques.
Mécanisme D'action
Le mécanisme d’action du (S)-1-(1-Cyclopropyl-1H-benzo[D]imidazol-2-YL)éthanamine implique son interaction avec des cibles moléculaires spécifiques. Il peut s’agir d’enzymes, de récepteurs ou d’autres protéines. Le composé peut exercer ses effets en se liant à ces cibles et en modulant leur activité, ce qui conduit à diverses réponses biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés benzimidazoles : Composés comme l’albendazole et le mébendazole, qui sont utilisés comme agents antiparasitaires.
Dérivés cyclopropyle : Composés comme la cyclopropylamine, qui est utilisée comme bloc de construction en synthèse organique.
Unicité
(S)-1-(1-Cyclopropyl-1H-benzo[D]imidazol-2-YL)éthanamine est unique en raison de sa combinaison spécifique d’un noyau benzimidazole avec un groupe cyclopropyle et une chaîne latérale éthanamine chirale. Cette structure unique peut conférer des activités biologiques et un potentiel thérapeutique distincts par rapport à d’autres composés similaires.
Propriétés
Formule moléculaire |
C12H15N3 |
|---|---|
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
(1S)-1-(1-cyclopropylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C12H15N3/c1-8(13)12-14-10-4-2-3-5-11(10)15(12)9-6-7-9/h2-5,8-9H,6-7,13H2,1H3/t8-/m0/s1 |
Clé InChI |
DFZPFBGBEIMAOL-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](C1=NC2=CC=CC=C2N1C3CC3)N |
SMILES canonique |
CC(C1=NC2=CC=CC=C2N1C3CC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11789420.png)




![Methyl 2-(3,4-diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789445.png)







![7-Thiomorpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11789475.png)
